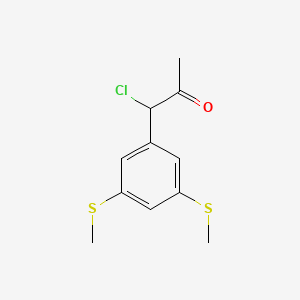
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A common method involves the reaction of 4-fluorocyclohexanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can participate in further reactions. The fluorine atom and carboxylic acid group contribute to the compound’s reactivity and potential interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar in having a Boc-protected amino group but with a cyclopropane ring instead of a cyclohexane ring.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Features a Boc-protected amino group and an additional amino group.
N-Boc-S-Benzyl-L-cysteine: Contains a Boc-protected amino group and a benzyl-protected thiol group.
Uniqueness
1-((Tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclohexane ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the Boc-protected amino group and the carboxylic acid group also provides versatility in synthetic applications .
Eigenschaften
Molekularformel |
C12H20FNO4 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-12(9(15)16)6-4-8(13)5-7-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
MLUDCLUKSZPXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)





![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)

